molecular formula C13H20N2O2S B5106924 N'-(1-propylbutylidene)benzenesulfonohydrazide

N'-(1-propylbutylidene)benzenesulfonohydrazide

Cat. No.: B5106924
M. Wt: 268.38 g/mol
InChI Key: DBTAEOFDKCJZSG-UHFFFAOYSA-N
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Description

N’-(1-propylbutylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C13H20N2O2S. It is part of the sulfonohydrazide family, which is known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzenesulfonohydrazide moiety linked to a propylbutylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-propylbutylidene)benzenesulfonohydrazide typically involves the condensation reaction between benzenesulfonohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

Benzenesulfonohydrazide+Aldehyde/KetoneN’-(1-propylbutylidene)benzenesulfonohydrazide+Water\text{Benzenesulfonohydrazide} + \text{Aldehyde/Ketone} \rightarrow \text{N'-(1-propylbutylidene)benzenesulfonohydrazide} + \text{Water} Benzenesulfonohydrazide+Aldehyde/Ketone→N’-(1-propylbutylidene)benzenesulfonohydrazide+Water

Industrial Production Methods: In an industrial setting, the production of N’-(1-propylbutylidene)benzenesulfonohydrazide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N’-(1-propylbutylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(1-propylbutylidene)benzenesulfonohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1-propylbutylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

  • N’-(1-butylbutylidene)benzenesulfonohydrazide
  • N’-(1-propylpropylidene)benzenesulfonohydrazide
  • N’-(1-ethylbutylidene)benzenesulfonohydrazide

Uniqueness: N’-(1-propylbutylidene)benzenesulfonohydrazide is unique due to its specific propylbutylidene group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(heptan-4-ylideneamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-8-12(9-4-2)14-15-18(16,17)13-10-6-5-7-11-13/h5-7,10-11,15H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTAEOFDKCJZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NNS(=O)(=O)C1=CC=CC=C1)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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